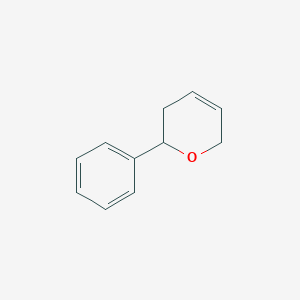![molecular formula C16H22O2 B14288257 2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL CAS No. 125151-55-5](/img/structure/B14288257.png)
2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL is a chemical compound with a unique structure that includes a pentyloxy group attached to a phenyl ring, which is further connected to a butyn-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL typically involves a multi-step process. One common method is the Grignard reaction, where benzylacetone reacts with methyl magnesium chloride to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-phenylbut-3-yn-2-ol
- 4-Phenyl-2-methyl-3-butyn-2-ol
- 2-Methyl-4-phenyl-3-buten-2-ol
Uniqueness
This structural variation can lead to differences in reactivity, biological activity, and industrial utility .
Propriétés
Numéro CAS |
125151-55-5 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
2-methyl-4-(4-pentoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C16H22O2/c1-4-5-6-13-18-15-9-7-14(8-10-15)11-12-16(2,3)17/h7-10,17H,4-6,13H2,1-3H3 |
Clé InChI |
OIVILIOLOGCQBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C#CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




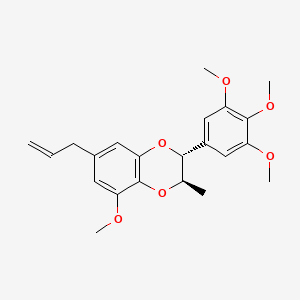
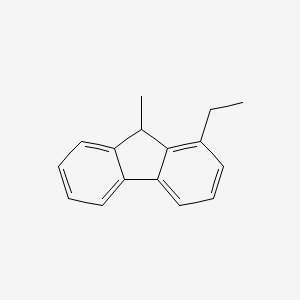
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)


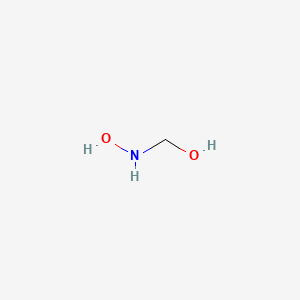
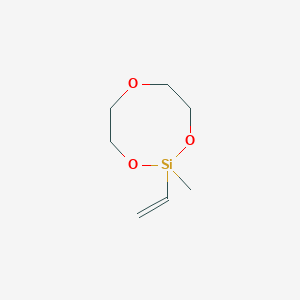

![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
